Hydroxybis(octanoato-O)aluminium

Catalog No.
S15955520
CAS No.
14049-51-5
M.F
C16H32AlO5
M. Wt
331.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxybis(octanoato-O)aluminium

CAS Number

14049-51-5

Product Name

Hydroxybis(octanoato-O)aluminium

Molecular Formula

C16H32AlO5

Molecular Weight

331.40 g/mol

InChI

InChI=1S/2C8H16O2.Al.H2O/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);;1H2/q;;+2;/p-2

InChI Key

FCLCTTLDLHACQA-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)O[Al]OC(=O)CCCCCCC.O

Hydroxybis(octanoato-O)aluminium is a chemical compound characterized by the molecular formula C16H31AlO5\text{C}_{16}\text{H}_{31}\text{AlO}_{5} and a molecular weight of approximately 331.4 g/mol. It appears as a colorless to pale yellow solid and is stable under standard temperature and pressure conditions. The compound is soluble in organic solvents such as chloroform and xylene but is insoluble in water . Hydroxybis(octanoato-O)aluminium is classified as an organoaluminium compound, where the aluminium atom is coordinated with two octanoate ligands and one hydroxyl group.

, primarily involving esterification and etherification due to its structure. The general reaction for its synthesis can be represented as follows:

Al OH 3+2C8H16O2C16H31AlO5+H2O\text{Al OH }_{3}+2\text{C}_{8}\text{H}_{16}\text{O}_{2}\rightarrow \text{C}_{16}\text{H}_{31}\text{AlO}_{5}+\text{H}_{2}\text{O}

Types of Reactions

  • Esterification: Involves the reaction of alcohols with acids to form esters.
  • Etherification: Involves the reaction of alcohols with alkyl halides under basic conditions to form ethers.

Major Products Formed

  • From esterification, the products are esters and water.
  • From etherification, the products are ethers and halide salts

    Hydroxybis(octanoato-O)aluminium has been explored for its biological applications, particularly in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for enhancing drug solubility and bioavailability. Additionally, it serves as a reagent in biochemical assays, contributing to the preparation of biologically active compounds .

The synthesis of hydroxybis(octanoato-O)aluminium typically involves the following methods:

  • Reflux Method:
    • Reactants: Aluminium hydroxide and octanoic acid.
    • Conditions: The mixture is heated under reflux to facilitate the reaction.
  • Industrial Production:
    • Large-scale reactors are used where aluminium hydroxide and octanoic acid are combined under controlled temperature and pressure.
    • The product is purified through filtration and recrystallization .
  • Sonochemical Synthesis:
    • A modern approach that utilizes ultrasound to enhance the reaction efficiency, providing an environmentally benign synthesis route .

Hydroxybis(octanoato-O)aluminium has diverse applications across several fields:

  • Catalysis: Acts as a catalyst in organic synthesis, especially in esterification and etherification reactions.
  • Biotechnology: Utilized in preparing biologically active compounds and in biochemical assays.
  • Pharmaceuticals: Investigated for use in drug delivery systems due to its complexation properties.
  • Industrial Uses: Employed as a metal surface treatment agent and flame retardant .

Hydroxybis(octanoato-O)aluminium shares similarities with other organoaluminium compounds but possesses unique features due to its specific ligands. Below are some similar compounds:

Compound NameMolecular FormulaKey Features
TriethylaluminiumC6H15Al\text{C}_{6}\text{H}_{15}\text{Al}Used as a reducing agent in organic synthesis.
Aluminium acetylacetonateC15H21AlO5\text{C}_{15}\text{H}_{21}\text{AlO}_{5}Acts as a catalyst in polymerization reactions.
Aluminium stearateC36H70AlO4\text{C}_{36}\text{H}_{70}\text{AlO}_{4}Used as an emulsifier and stabilizer in cosmetics.

Uniqueness

Hydroxybis(octanoato-O)aluminium is distinguished by its dual octanoate coordination, which enhances its solubility in organic solvents compared to other organoaluminium compounds that may be less soluble or reactive under similar conditions. Its specific applications in drug delivery systems further highlight its unique role compared to other aluminium-based compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

331.2065125 g/mol

Monoisotopic Mass

331.2065125 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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